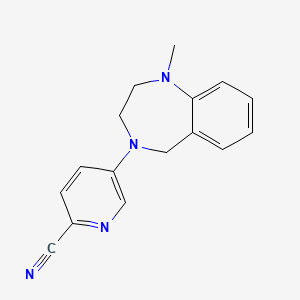
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile, also known as PDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PDC is a heterocyclic compound that belongs to the class of pyridines and has a molecular formula of C14H17N3O. In
Wirkmechanismus
The mechanism of action of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed that this compound binds to copper ions through the nitrogen atoms in the diazepane ring and the nitrogen atom in the pyridine ring. The resulting complex exhibits strong fluorescence due to the charge transfer between the copper ion and the this compound molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards mammalian cells, making it an attractive candidate for biological applications. This compound has been shown to selectively bind to copper ions in biological samples, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile for lab experiments include its high selectivity towards copper ions, its low toxicity towards mammalian cells, and its ability to exhibit strong fluorescence. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can limit its use in biological applications.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another area of research is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, the development of this compound-based therapeutics for the treatment of copper-related diseases is an area of active research.
Synthesemethoden
The synthesis of 5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile involves the reaction of 4-(4-chlorobenzoyl)-1,4-diazepan-1-ylpyridine-2-carbonitrile with propanoic acid in the presence of a base. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
5-(4-Propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of this compound as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, and the resulting complex exhibits strong fluorescence. This property of this compound has been exploited for the detection of copper ions in biological samples.
Eigenschaften
IUPAC Name |
5-(4-propanoyl-1,4-diazepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-14(19)18-7-3-6-17(8-9-18)13-5-4-12(10-15)16-11-13/h4-5,11H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUOYICSQYKFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[1-(3-Fluoropyridin-2-yl)piperidin-3-yl]methyl]-4-methylpiperazine](/img/structure/B7639370.png)
![5-(3-Ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)pyridine-2-carbonitrile](/img/structure/B7639377.png)
![4-(3-Methylimidazo[1,5-a]pyridine-1-carbonyl)-3-phenylpiperazin-2-one](/img/structure/B7639381.png)
![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)

![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)
![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)

![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]benzenesulfonamide](/img/structure/B7639453.png)
![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)